molecular formula C16H14BrN3O5 B11482991 N-[(5-bromofuran-2-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

N-[(5-bromofuran-2-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11482991
M. Wt: 408.20 g/mol
InChI Key: VYVWOHZVOKRYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-bromofuran-2-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of N-[(5-bromofuran-2-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

N-[(5-bromofuran-2-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(5-bromofuran-2-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: This compound can be used in the study of biological pathways and interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes .

Comparison with Similar Compounds

N-[(5-bromofuran-2-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide can be compared to other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H14BrN3O5

Molecular Weight

408.20 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H14BrN3O5/c1-22-11-5-3-9(7-12(11)23-2)14-19-16(25-20-14)15(21)18-8-10-4-6-13(17)24-10/h3-7H,8H2,1-2H3,(H,18,21)

InChI Key

VYVWOHZVOKRYCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=C(O3)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.